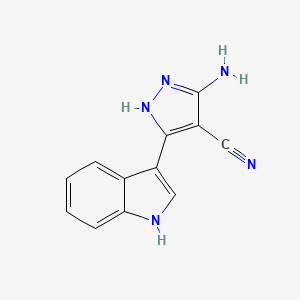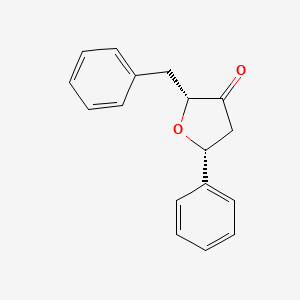
Cis-2-benzyl-5-phenyldihydrofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-2-benzyl-5-phenyldihydrofuran-3(2H)-one is an organic compound belonging to the class of dihydrofurans These compounds are characterized by a furan ring that is partially saturated, meaning it contains both single and double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-benzyl-5-phenyldihydrofuran-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the use of a benzyl-substituted ketone and a phenyl-substituted aldehyde, followed by cyclization in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This could include using continuous flow reactors to maintain consistent reaction conditions and improve yield. The choice of solvents, catalysts, and purification methods would be crucial to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cis-2-benzyl-5-phenyldihydrofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to fully saturate the furan ring or reduce other functional groups.
Substitution: The benzyl and phenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated dihydrofuran.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action for cis-2-benzyl-5-phenyldihydrofuran-3(2H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
2-benzyl-5-phenyltetrahydrofuran: A fully saturated analog with different chemical properties.
2-benzyl-5-phenylfuran: An unsaturated analog with distinct reactivity.
2-benzyl-5-phenyl-3-hydroxyfuran: A hydroxylated derivative with potential biological activity.
Uniqueness
Cis-2-benzyl-5-phenyldihydrofuran-3(2H)-one is unique due to its specific substitution pattern and the presence of both benzyl and phenyl groups. This combination of features can impart distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C17H16O2 |
|---|---|
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
(2R,5R)-2-benzyl-5-phenyloxolan-3-one |
InChI |
InChI=1S/C17H16O2/c18-15-12-16(14-9-5-2-6-10-14)19-17(15)11-13-7-3-1-4-8-13/h1-10,16-17H,11-12H2/t16-,17-/m1/s1 |
Clave InChI |
CPAHVANZEQSPOK-IAGOWNOFSA-N |
SMILES isomérico |
C1[C@@H](O[C@@H](C1=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C1C(OC(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5,6-Bis(3-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol](/img/structure/B12908312.png)
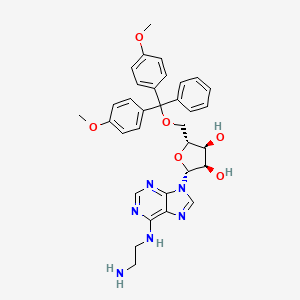
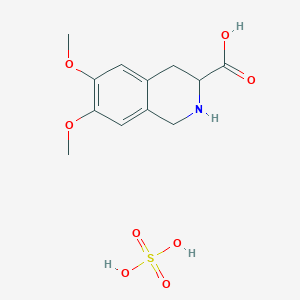
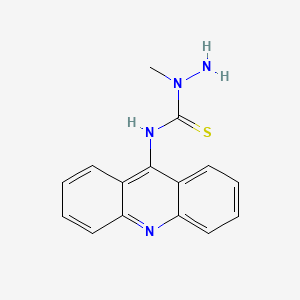
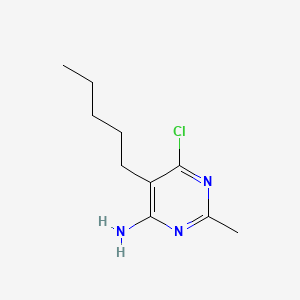
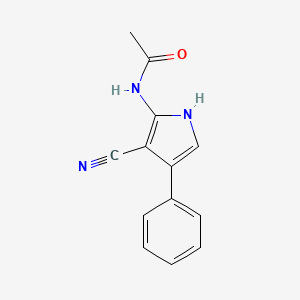
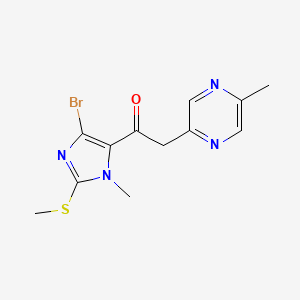
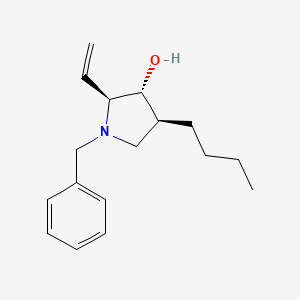
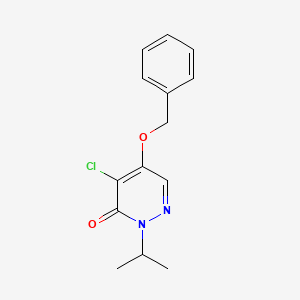
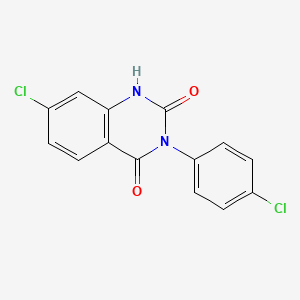
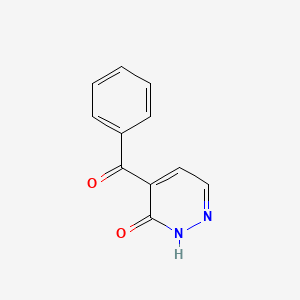
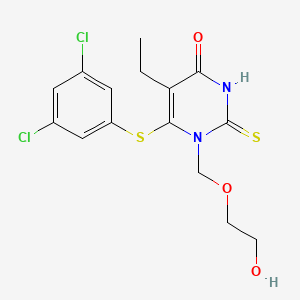
![N-{[2-(4-Nitrophenyl)ethoxy]carbonyl}cytidine](/img/structure/B12908398.png)
